

Physical and chemical properties of Estradiol-13C2

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An In-Depth Technical Guide to Estradiol-13C2

Introduction

Estradiol-13C2 is a stable, isotopically labeled form of β-Estradiol, the primary female sex hormone. In this labeled compound, two carbon atoms in the estradiol molecule are replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater molecular mass. This property makes **Estradiol-13C2** an invaluable tool in biomedical and pharmaceutical research, particularly as an internal standard for quantitative analysis by mass spectrometry (MS).[1] Its use allows for precise and accurate measurement of endogenous estradiol levels in various biological matrices, which is crucial for studies in endocrinology, drug metabolism, and clinical diagnostics.

This guide provides a comprehensive overview of the core physical and chemical properties of **Estradiol-13C2**, detailed experimental protocols for its characterization, and visualizations of its biological signaling pathways and analytical workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Estradiol-13C2** are summarized below. These properties are critical for its handling, storage, and application in experimental settings.



Property	Value
Chemical Name	17β-Estradiol-13C2
Synonyms	β-Estradiol-13C2, E2-13C2, 17β-Oestradiol- 13C2
Molecular Formula	C ₁₆ ¹³ C ₂ H ₂₄ O ₂
Molecular Weight	~274.39 g/mol (Slightly higher than unlabeled Estradiol's ~272.39 g/mol)
Appearance	White to off-white crystalline powder or solid.[2]
Isotopic Enrichment	Typically ≥99% for the 13C atoms.
Solubility	Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[3] Sparingly soluble in aqueous buffers.[2][3]

Storage and Stability

Proper storage is essential to maintain the integrity of Estradiol-13C2.

Condition	Duration
Powder at -20°C	≥ 2 years
In Solvent at -80°C	6 months
In Solvent at -20°C	1 month

Note: It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[3]

Experimental Protocols and Methodologies

The characterization and quantification of **Estradiol-13C2** rely on several standard analytical techniques. These protocols provide a framework for researchers to ensure the identity, purity, and concentration of the compound.



Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of **Estradiol-13C2**, separating it from any unlabeled estradiol or other impurities.

- Objective: To assess the chemical purity of the **Estradiol-13C2** sample.
- Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometry (MS) detector.
- · Methodology:
 - Sample Preparation: Accurately weigh and dissolve the Estradiol-13C2 standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
 - Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol,
 often with a small amount of formic acid to improve peak shape.
 - Injection: Inject a small volume (e.g., 5-10 μL) of the prepared sample onto the HPLC column.
 - Detection: Monitor the elution profile. If using a UV detector, the wavelength is typically set around 280 nm. For higher specificity, an MS detector is used.
 - Data Analysis: The purity is calculated by integrating the area of the Estradiol-13C2 peak and expressing it as a percentage of the total peak area in the chromatogram.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight of **Estradiol-13C2** and verifying its isotopic enrichment. It is almost always coupled with a chromatographic separation method like HPLC (LC-MS) or Gas Chromatography (GC-MS).

 Objective: To confirm the molecular identity and determine the percentage of isotopic labeling.



- Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is commonly used for its high sensitivity and selectivity.[4]
- Methodology:
 - Sample Infusion/Injection: The sample, prepared as in the HPLC protocol, is introduced into the mass spectrometer's ion source following chromatographic separation.
 - Ionization: Electrospray ionization (ESI) is a common technique used for molecules like estradiol.
 - Mass Analysis: In the first mass analyzer (Q1), the precursor ion corresponding to
 Estradiol-13C2 is selected. This ion is then fragmented in the collision cell (Q2). The
 resulting product ions are analyzed in the third mass analyzer (Q3).
 - Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the mass of Estradiol-13C2 (~274.39 Da). The absence of a significant peak at the mass of unlabeled estradiol (~272.39 Da) confirms high isotopic enrichment.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the position of the 13C labels.

- Objective: To confirm the overall chemical structure and the specific location of the ¹³C atoms.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - Sample Preparation: Dissolve a sufficient amount of the **Estradiol-13C2** sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated acetone).
 - Data Acquisition: Acquire both ¹H NMR and ¹³C NMR spectra.[5] Two-dimensional NMR experiments like HSQC or HMBC can also be performed to establish correlations between



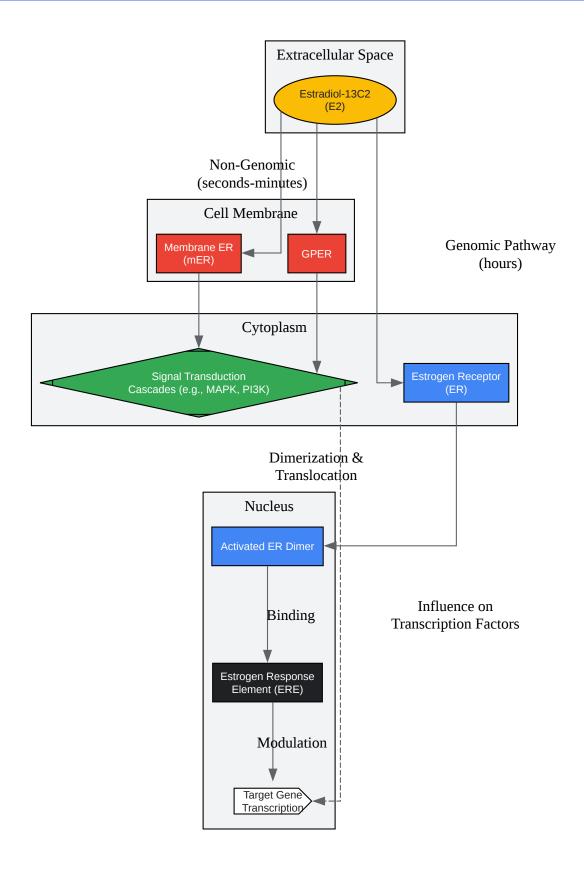
protons and carbons.

Data Analysis: The ¹³C NMR spectrum will show significantly enhanced signals for the two carbon atoms that are isotopically labeled.[6] The chemical shifts and coupling patterns in both the ¹H and ¹³C spectra are compared to reference spectra of unlabeled estradiol to confirm that the core molecular structure is correct.

Visualizations: Pathways and Workflows Estrogen Signaling Pathway

Estradiol exerts its biological effects primarily by binding to estrogen receptors (ERs), which can trigger both genomic and non-genomic signaling pathways.[7][8][9][10] The genomic pathway involves the regulation of gene expression, while non-genomic pathways involve rapid signaling cascades initiated at the cell membrane.[8][9][10][11]





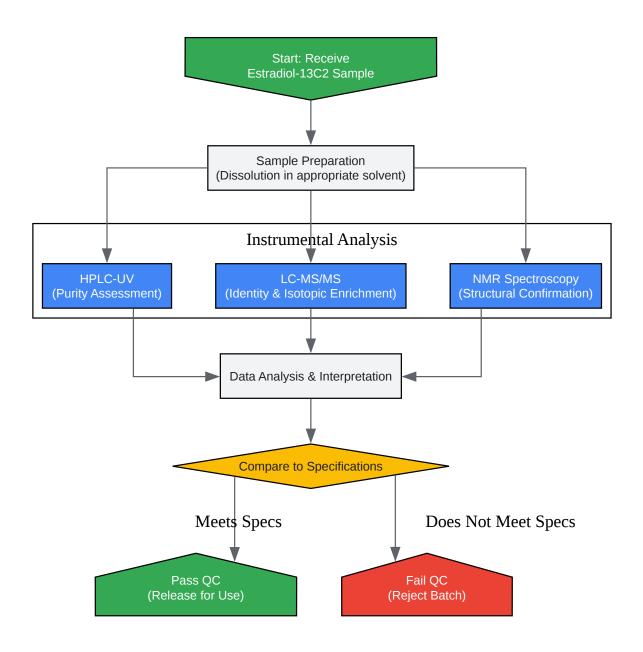
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Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.



Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control (QC) analysis of a batch of **Estradiol-13C2**, ensuring it meets the specifications for research use.



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Caption: Standard quality control workflow for **Estradiol-13C2** characterization.



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